molecular formula C8H10BrNO2 B1642871 3-Bromo-2,6-dimethoxy-5-methylpyridine

3-Bromo-2,6-dimethoxy-5-methylpyridine

Cat. No.: B1642871
M. Wt: 232.07 g/mol
InChI Key: VLXSGRKTSHGPOP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxy-5-methylpyridine is a pyridine derivative with a bromine atom at position 3, methoxy groups at positions 2 and 6, and a methyl group at position 5. Its molecular formula is C₈H₁₀BrNO₂, and its molecular weight is 232.08 g/mol. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions), while the methoxy and methyl groups influence steric and electronic effects, directing regioselectivity in synthesis .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-2,6-dimethoxy-5-methylpyridine

InChI

InChI=1S/C8H10BrNO2/c1-5-4-6(9)8(12-3)10-7(5)11-2/h4H,1-3H3

InChI Key

VLXSGRKTSHGPOP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1OC)OC)Br

Canonical SMILES

CC1=CC(=C(N=C1OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Variations

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-Bromo-2,6-dimethoxy-5-methylpyridine with Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₈H₁₀BrNO₂ 232.08 2-OCH₃, 3-Br, 5-CH₃, 6-OCH₃ Intermediate in pharmaceuticals; bromine enables Suzuki couplings
3-Bromo-5-(dimethoxymethyl)pyridine C₈H₁₀BrNO₃ 265.08 3-Br, 5-CH(OCH₃)₂ Enhanced steric bulk; agrochemical precursor
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine C₉H₁₂BrNO₄ 300.10 2-CH(OCH₃)₂, 3-OCH₃, 5-Br High thermal stability; potential use in materials science
3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine C₇H₆BrF₂NO₂ 254.03 2,6-F, 3-Br, 5-OCH₂OCH₃ Fluorinated analog; improved metabolic stability in drug design
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine C₇H₆BrCl₂N 254.94 2,6-Cl, 3-CH₂Br, 5-CH₃ Electrophilic reactivity; pesticide intermediate

Key Research Findings

Electronic Effects :

  • Methoxy groups (electron-donating) in this compound activate the pyridine ring for electrophilic substitution at positions 4 and 5. In contrast, fluorinated analogs (e.g., 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine) exhibit reduced electron density due to fluorine’s electronegativity, favoring nucleophilic attack .
  • Chlorine substituents (e.g., in 3-(bromomethyl)-2,6-dichloro-5-methylpyridine) deactivate the ring, making it less reactive toward electrophiles but suitable for radical reactions .

Steric Effects :

  • The dimethoxymethyl group in 3-Bromo-5-(dimethoxymethyl)pyridine introduces significant steric hindrance, limiting access to the bromine atom and altering reaction pathways compared to the less hindered target compound .

Synthetic Utility :

  • Bromine at position 3 in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromomethyl group in 3-(bromomethyl)-2,6-dichloro-5-methylpyridine enables alkylation or nucleophilic substitution .

Biological and Material Applications :

  • Fluorinated derivatives (e.g., 3-Bromo-2,6-difluoro-5-(methoxymethoxy)pyridine) show promise in drug design due to improved bioavailability and metabolic stability .
  • Methoxy-rich analogs (e.g., 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine) are explored as ligands in catalysis or components in organic electronics .

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